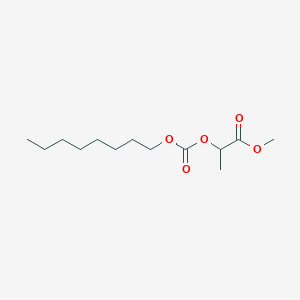
Diprop-1-en-2-yl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-1-en-2-yl hexanedioate, also known as 1,6-bis(prop-1-en-2-yl) hexanedioate, is an organic compound with the molecular formula C12H18O4. It is an ester derived from hexanedioic acid (adipic acid) and prop-1-en-2-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diprop-1-en-2-yl hexanedioate can be synthesized through the esterification of hexanedioic acid with prop-1-en-2-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-1-en-2-yl hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanedioic acid and prop-1-en-2-ol derivatives.
Reduction: Hexanediol and prop-1-en-2-ol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diprop-1-en-2-yl hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial products.
Mecanismo De Acción
The mechanism of action of diprop-1-en-2-yl hexanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release hexanedioic acid and prop-1-en-2-ol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl adipate: An ester of hexanedioic acid and isopropanol, used as a plasticizer and in cosmetic formulations.
Diallyl adipate: An ester of hexanedioic acid and allyl alcohol, used in polymer production and as a cross-linking agent.
Uniqueness
Diprop-1-en-2-yl hexanedioate is unique due to its specific ester groups derived from prop-1-en-2-ol, which impart distinct chemical and physical properties
Propiedades
Número CAS |
6063-44-1 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
bis(prop-1-en-2-yl) hexanedioate |
InChI |
InChI=1S/C12H18O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h1,3,5-8H2,2,4H3 |
Clave InChI |
MKCQZPVZGIEJAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OC(=O)CCCCC(=O)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


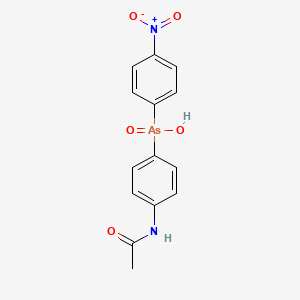

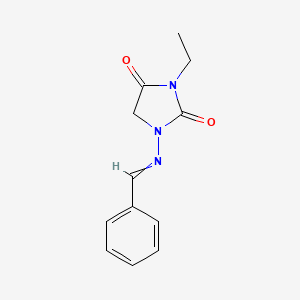



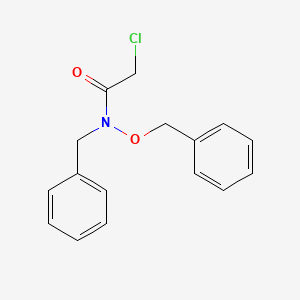

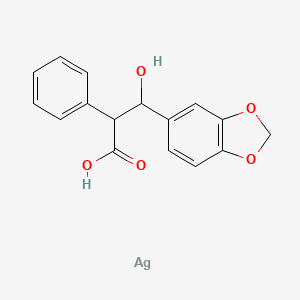
![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
